molecular formula C7H10FI B6233075 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287339-52-8

1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B6233075
CAS RN: 2287339-52-8
M. Wt: 240.1
InChI Key:
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Description

“1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a small, 3-dimensional, strained ring structure . BCPs have found increased use as a bio-isostere in the pharmaceutical industry .


Synthesis Analysis

The synthesis of BCP derivatives has been a subject of extensive research. A continuous flow process to generate [1.1.1]propellane, which can be directly derivatized into various BCP species, has been developed . This process was realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .


Molecular Structure Analysis

The molecular structure of BCP derivatives is unique due to the presence of a conformationally rigid and potentially more metabolically resistant BCP ring incorporated into the upper alkyl chain . This unique structure has made BCPs a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Chemical Reactions Analysis

The chemical reactions involving BCP derivatives are complex and require careful analysis. For instance, enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of BCPs .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Safety and Hazards

BCP is a rising process safety challenge . It’s important to note that BCPs are sensitive to impacts . Impact sensitivity testing was performed on available samples that flagged on the Vertex-modified Yoshida Curve .

Future Directions

The future directions in the research of BCP derivatives include the development of new synthetic methods for constructing complex molecules that possess BCPs embedded into the molecule’s framework . There is also a need for the development of methodology for substitution of the bridge positions in a controlled manner .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane involves the reaction of 1,3-cyclohexadiene with iodine to form 1,3-diiodocyclohexene. This compound is then reacted with ethylene oxide to form 1-(2-iodoethyl)-3-iodocyclohexane. Finally, the 2-iodo group is replaced with a fluorine atom using potassium fluoride in acetonitrile to yield the desired product.", "Starting Materials": ["1,3-cyclohexadiene", "iodine", "ethylene oxide", "potassium fluoride", "acetonitrile"], "Reaction": ["1. 1,3-cyclohexadiene is reacted with iodine in the presence of a catalyst such as iron to form 1,3-diiodocyclohexene.", "2. 1,3-diiodocyclohexene is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 1-(2-iodoethyl)-3-iodocyclohexane.", "3. 1-(2-iodoethyl)-3-iodocyclohexane is reacted with potassium fluoride in acetonitrile to replace the 2-iodo group with a fluorine atom, yielding 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane."] }

CAS RN

2287339-52-8

Product Name

1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane

Molecular Formula

C7H10FI

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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